N-Boc-2-methyl-2,3-dihydro-4-pyridone

Vue d'ensemble

Description

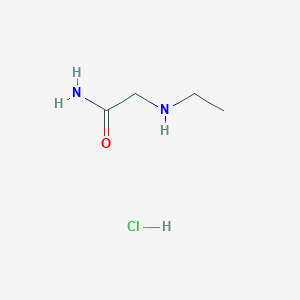

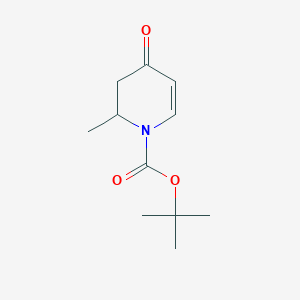

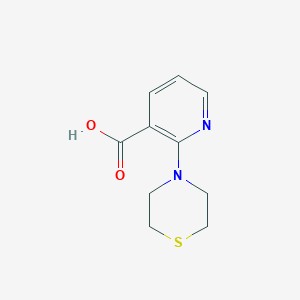

N-Boc-2-methyl-2,3-dihydro-4-pyridone, also known as 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a heterocyclic compound with the empirical formula C9H15NO2. It is a versatile chemical building block that finds applications in scientific research. Its unique structure enables the synthesis of diverse compounds, making it invaluable in drug discovery and organic synthesis .

Synthesis Analysis

- Multicomponent Synthesis : Mehrparvar et al. reported a novel multicomponent reaction for the synthesis of 2-pyridone-3-carboxylic acid derivatives. This three-component reaction involved 3-formylchromones, Meldrum’s acid, and primary amines in water . Metal-Catalyzed Cross-Coupling : Cantrell Jr. et al. examined the π-deficient 2-fluoro pyridine system as a substrate. They successfully obtained 2-pyridone through a metal-catalyzed reaction . Microwave-Assisted Palladium-Catalyzed Reaction : Heo and co-workers achieved the synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation .

Molecular Structure Analysis

The molecular formula of N-Boc-2-methyl-2,3-dihydro-4-pyridone is C9H15NO2. It has a bicyclic structure with a pyrrole ring and a Boc (tert-butoxycarbonyl) protecting group. The SMILES notation for this compound is CC©©OC(=O)N1CCC=C1 .

Applications De Recherche Scientifique

Versatile and Efficient Synthesis

A significant application of N-Boc-2-methyl-2,3-dihydro-4-pyridone is found in synthetic chemistry. Kumar, Haritha, and Rao (2003) developed a versatile and efficient method for its preparation from l-(−)-phenylalanine, utilizing the aromatic system as a masked β-keto aldehyde. The key step involves an intramolecular cyclisation to give 2,3-dihydropyridin-4-ones (Kumar, Haritha, & Rao, 2003).

Conjugate Addition Reactions

In the field of organic chemistry, N-Boc-2-methyl-2,3-dihydro-4-pyridone undergoes 1,4-addition reactions with Grignard reagents, as researched by Guo, Dhakal, and Dieter (2013). This process does not require copper catalysis and suggests a conjugate addition pathway (Guo, Dhakal, & Dieter, 2013).

Directed Lithiations

Directed lithiations are another area of application. Young and Comins (2005) achieved sequential tandem directed lithiations of N-Boc-4-methoxy-1,2-dihydropyridine, leading to disubstituted dihydropyridones upon acidic workup (Young & Comins, 2005).

Metabolite Studies

In biochemical studies, Shibata and Matsuo (1989) investigated the correlation between niacin equivalent intake and urinary excretion of its metabolites, including N-Boc-2-methyl-2,3-dihydro-4-pyridone related compounds (Shibata & Matsuo, 1989).

Photocycloaddition Reactions

Sieburth, Rucando, and Lin (1999) explored the synthetic transformations of tricyclic products derived from N-Boc-2-methyl-2,3-dihydro-4-pyridone, highlighting the potential of these compounds in generating cyclooctene with diverse functionalities (Sieburth, Rucando, & Lin, 1999).

Propriétés

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRJHBRAWHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-methyl-2,3-dihydro-4-pyridone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)

![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)